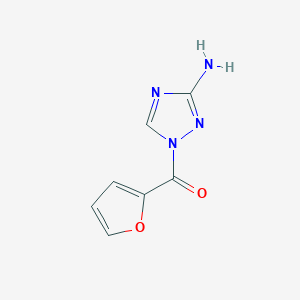
(3-amino-1H-1,2,4-triazol-1-yl)(furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-AMINO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE is a compound that features a triazole ring and a furan ring. This compound is of significant interest in organic and medicinal chemistry due to its potential pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Méthodes De Préparation
The synthesis of (3-AMINO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE can be achieved through various methods. One common approach involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation. This method allows for the efficient preparation of the compound by nucleophilic opening of the succinimide ring, followed by recyclization of the triazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(3-AMINO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(3-AMINO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (3-AMINO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like kinases and demethylases, which play crucial roles in cellular processes. By binding to these enzymes, the compound can modulate their activity, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparaison Avec Des Composés Similaires
(3-AMINO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE can be compared with other triazole and furan derivatives:
3-Amino-1,2,4-triazole: Known for its use as a catalase inhibitor and in the synthesis of various bioactive compounds.
1H-1,2,4-Triazol-3-amine: Used in drug development for antifungal, anticancer, and cardiovascular applications.
(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxyfurazans: Studied for their energetic properties and potential use in explosives.
The uniqueness of (3-AMINO-1H-1,2,4-TRIAZOL-1-YL)(2-FURYL)METHANONE lies in its combined triazole and furan structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H6N4O2 |
|---|---|
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
(3-amino-1,2,4-triazol-1-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C7H6N4O2/c8-7-9-4-11(10-7)6(12)5-2-1-3-13-5/h1-4H,(H2,8,10) |
Clé InChI |
IESPRAYLMDDQJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)N2C=NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[3-({2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10888107.png)
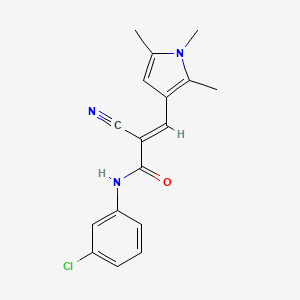
![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10888111.png)
![1-butyl-3-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea](/img/structure/B10888113.png)
![2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10888120.png)
![4-{[2-(1-Adamantyl)acetyl]amino}benzoic acid](/img/structure/B10888121.png)
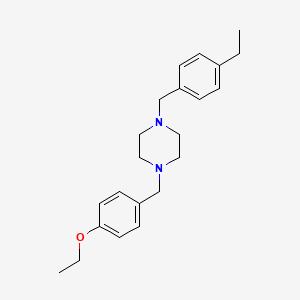
![Methyl 6-tert-butyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10888139.png)
![1-(2-methoxy-5-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}benzyl)-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B10888144.png)
![1-[(4-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B10888150.png)
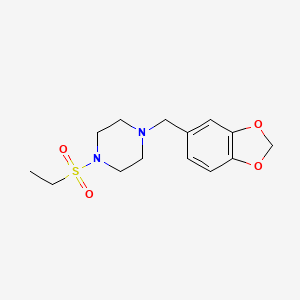
![1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10888161.png)
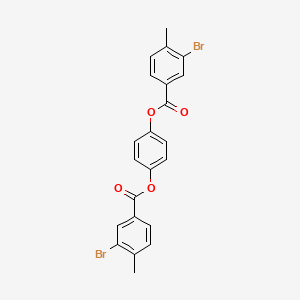
![(3,5-Dimethoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10888168.png)
